
5-Chloro-2,3-dimethoxybenzaldehyde
概要
説明
The compound 5-Chloro-2,3-dimethoxybenzaldehyde is an aromatic aldehyde with specific substituents on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some properties and reactions of 5-Chloro-2,3-dimethoxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can provide a basis for the synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde. For instance, the synthesis of 4-chloro-2,5-dimethoxybenzaldehyde is described, which suggests that chlorination and methoxylation are key steps in the synthesis of such compounds . Although the exact synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dimethoxybenzaldehyde would consist of a benzene ring with two methoxy groups and a chlorine atom as substituents, along with an aldehyde functional group. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom would influence the reactivity of the aldehyde group.
Chemical Reactions Analysis
Aromatic aldehydes, such as 5-Chloro-2,3-dimethoxybenzaldehyde, can undergo various chemical reactions. The provided papers indicate that aromatic aldehydes can react with derivatization reagents to form fluorescent products, which are useful in analytical applications like liquid chromatography . The reactivity of the aldehyde group is central to such derivatization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,3-dimethoxybenzaldehyde can be inferred from the properties of similar compounds. For example, the derivatization of benzaldehyde with a reagent leads to fluorescent products, suggesting that 5-Chloro-2,3-dimethoxybenzaldehyde could also form such products under similar conditions . The presence of substituents on the benzene ring would affect the compound's boiling point, melting point, solubility, and stability.
科学的研究の応用
Synthesis and Chemical Properties :
- Bloomer and Gazzillo (1989) described an efficient route to 3-chlorojuglones using 4-chloro-2,5-dimethoxybenzaldehyde, showcasing its utility in complex chemical syntheses (Bloomer & Gazzillo, 1989).
- Kowalewski and Kowalewski (1965) analyzed the NMR spectra of various benzaldehydes, including 2,3-dimethoxybenzaldehyde, revealing insights into their molecular structures and interactions (Kowalewski & Kowalewski, 1965).
Optical and Electronic Properties :
- Aguiar et al. (2022) extensively discussed the structural and electronic properties of 2,3-dimethoxybenzaldehyde derivatives, emphasizing their potential in nonlinear optical applications (Aguiar et al., 2022).
Synthesis of Metal Complexes :
- Mekkey, Mal, and Kadhim (2020) synthesized metal complexes using 3,4-dimethoxybenzaldehyde derivatives, contributing to the field of coordination chemistry (Mekkey, Mal, & Kadhim, 2020).
Molecular Modeling and Structure Analysis :
- Borges et al. (2022) synthesized and analyzed the molecular structure of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde, revealing their potential in various chemical applications (Borges et al., 2022).
Thermodynamic and Spectral Studies :
- Kumar et al. (2015) conducted experimental and theoretical analysis of 2-Chloro-3,4-Dimethoxybenzaldehyde, exploring its UV-Vis spectra, thermodynamic functions, and nonlinear optical properties (Kumar et al., 2015).
Safety And Hazards
5-Chloro-2,3-dimethoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-chloro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVUYUWCDJOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400245 | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dimethoxybenzaldehyde | |
CAS RN |
86232-28-2 | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

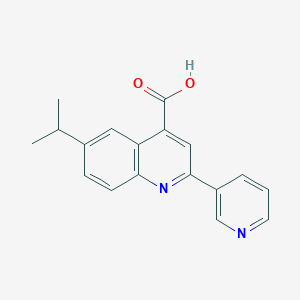
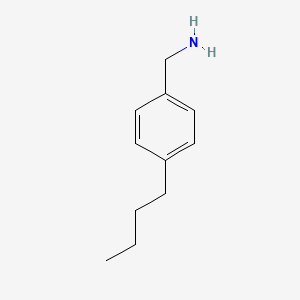
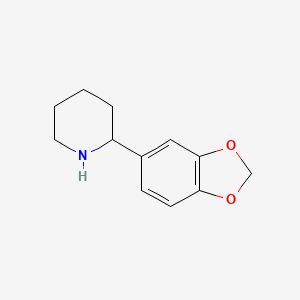
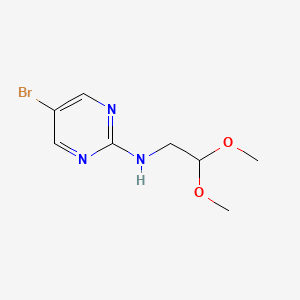
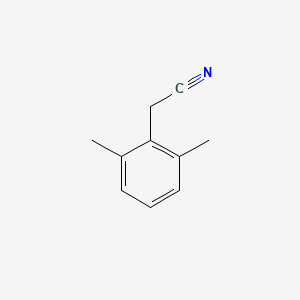
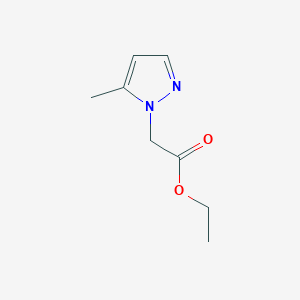
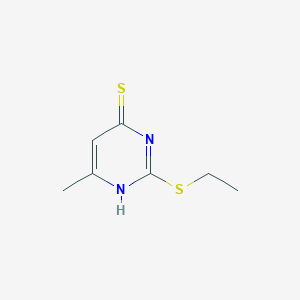
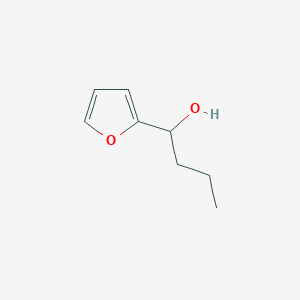

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

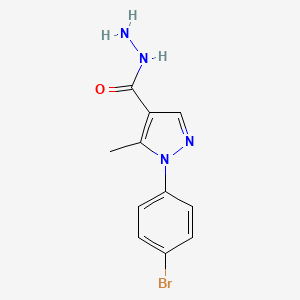
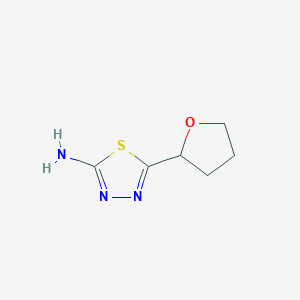
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)